N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1,3-benzothiazole-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohepta[b]thiophene ring fused with a benzo[d]thiazole moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclohepta[b]thiophene Ring: This can be achieved through a series of cyclization reactions involving thiophene derivatives.
Introduction of the Benzo[d]thiazole Moiety: This step often involves the condensation of appropriate amines with thioamides under acidic conditions.
Final Coupling Reaction: The final step involves coupling the cyclohepta[b]thiophene intermediate with the benzo[d]thiazole derivative using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Material Science: The compound’s structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with proteins and enzymes.
Industrial Applications: The compound may find use in the development of new catalysts or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide: This compound shares a similar core structure but differs in the substituents and ring systems.
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylpyrazole-3-carboxamide: Another structurally related compound with different functional groups.
Uniqueness
N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of the cyclohepta[b]thiophene and benzo[d]thiazole moieties. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c19-16(22)15-11-4-2-1-3-5-13(11)25-18(15)21-17(23)10-6-7-12-14(8-10)24-9-20-12/h6-9H,1-5H2,(H2,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZVAHRXAKSPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.